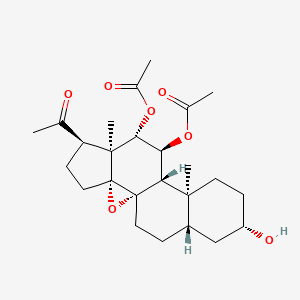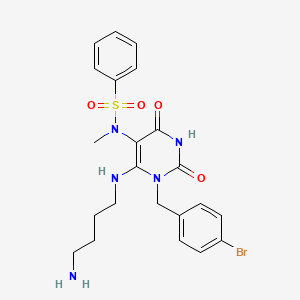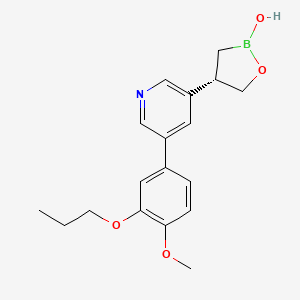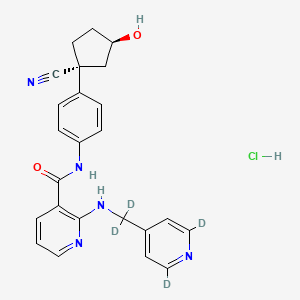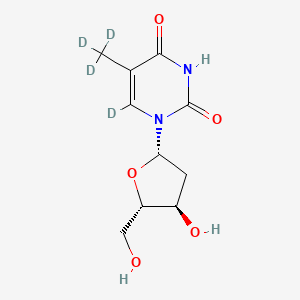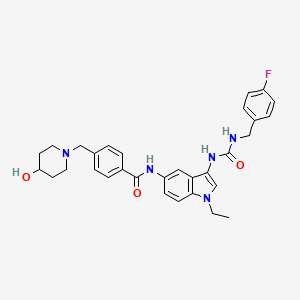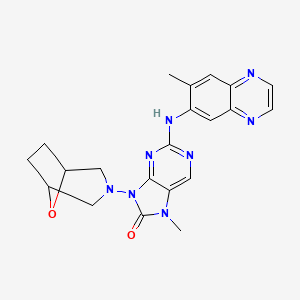
DNA-PK-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA-PK-IN-5 is a potent and selective inhibitor of DNA-dependent protein kinase. DNA-dependent protein kinase is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. Inhibition of DNA-dependent protein kinase has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as bases and acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
DNA-PK-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, and electrophiles such as alkyl halides and acyl chlorides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation of alcohol groups can lead to the formation of aldehydes or ketones, while reduction of nitro groups can lead to the formation of amines.
Aplicaciones Científicas De Investigación
DNA-PK-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-dependent protein kinase in DNA repair and to develop new inhibitors with improved potency and selectivity.
Biology: Used to investigate the cellular and molecular mechanisms of DNA repair and the effects of DNA-dependent protein kinase inhibition on cell survival and proliferation.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a cancer therapeutic agent, particularly in combination with radiotherapy and chemotherapy.
Industry: Used in the development of new drugs and therapeutic strategies targeting DNA-dependent protein kinase for the treatment of cancer and other diseases involving DNA damage and repair.
Mecanismo De Acción
DNA-PK-IN-5 exerts its effects by binding to the catalytic subunit of DNA-dependent protein kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of key proteins involved in the non-homologous end joining pathway, leading to the accumulation of DNA double-strand breaks and ultimately cell death. The molecular targets of this compound include the DNA-dependent protein kinase catalytic subunit and other proteins involved in DNA repair and cell cycle regulation.
Comparación Con Compuestos Similares
DNA-PK-IN-5 is unique in its high potency and selectivity for DNA-dependent protein kinase compared to other inhibitors. Similar compounds include:
NU7441: Another potent DNA-dependent protein kinase inhibitor with similar applications in cancer therapy.
M3814: A selective DNA-dependent protein kinase inhibitor currently in clinical trials for cancer treatment.
AZD7648: A highly selective DNA-dependent protein kinase inhibitor developed by AstraZeneca, with improved pharmacokinetic properties and clinical potential.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and clinical applications. This compound stands out for its high selectivity and potency, making it a valuable tool for research and therapeutic applications.
Propiedades
Fórmula molecular |
C21H22N8O2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
7-methyl-2-[(7-methylquinoxalin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one |
InChI |
InChI=1S/C21H22N8O2/c1-12-7-16-17(23-6-5-22-16)8-15(12)25-20-24-9-18-19(26-20)29(21(30)27(18)2)28-10-13-3-4-14(11-28)31-13/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,24,25,26) |
Clave InChI |
BIXRNGNRPTYYQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=CN=C2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


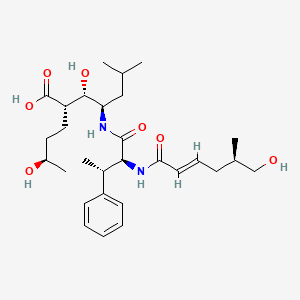
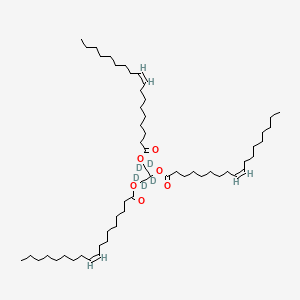
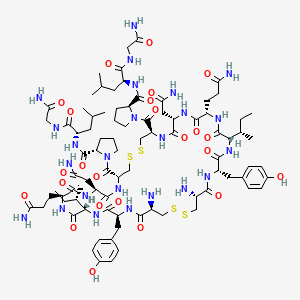
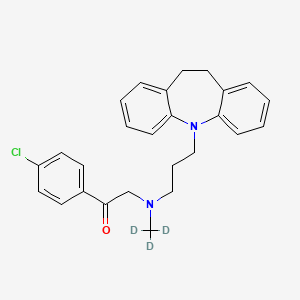
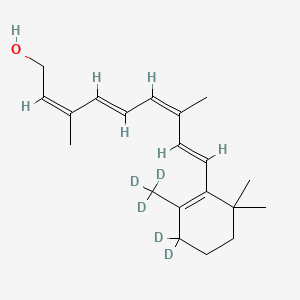
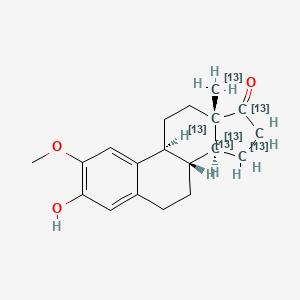
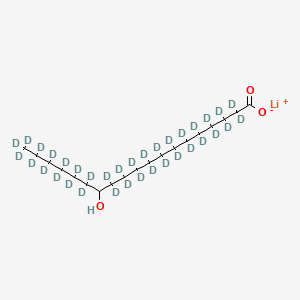
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
